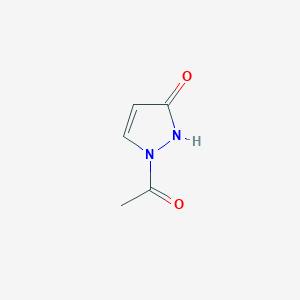

1-Acetyl-1H-pyrazol-3(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-acetyl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-4(8)7-3-2-5(9)6-7/h2-3H,1H3,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYRLKNRVJVHDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Acetyl-1H-pyrazol-3(2H)-one chemical structure and properties

An In-Depth Technical Guide to 1-Acetyl-1H-pyrazol-3(2H)-one

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its structural elucidation, physicochemical properties, a detailed and validated synthesis protocol, and the broader context of its applications, particularly as a scaffold in drug discovery. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this versatile chemical entity.

Nomenclature and Structural Elucidation

This compound is systematically identified by the CAS Number 852471-15-9.[1][2] It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3][4] The acetylation at the N1 position and the ketone at the C3 position define its core structure.

Common synonyms for this compound include:

-

1-Acetyl-1,2-dihydro-3H-pyrazol-3-one[5]

-

2-acetyl-1H-pyrazol-5-one[5]

-

1-(3-hydroxy-1H-pyrazol-1-yl)ethanone[1]

-

1-acetyl-2,3-dihydro-1H-pyrazol-3-one[5]

The molecule exhibits keto-enol tautomerism, existing in equilibrium between the this compound (keto form) and 1-(3-hydroxy-1H-pyrazol-1-yl)ethanone (enol form). This characteristic is crucial for its reactivity and biological interactions.

Caption: Keto-enol tautomerism of this compound.

Physicochemical Properties

The compound typically presents as a white to light yellow solid.[1] It should be stored in a dry environment at room temperature to ensure stability.[1] A summary of its key chemical and physical properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₂ | [1][5][6] |

| Molecular Weight | 126.11 g/mol | [1][5][6] |

| Appearance | White to light yellow solid | [1] |

| Storage Temperature | Room Temperature, sealed in dry | [1] |

| XLogP3-AA (LogP) | -0.9 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Topological Polar Surface Area | 49.4 Ų | [5] |

Synthesis and Reactivity

The synthesis of this compound is reliably achieved through the N-acetylation of 1,2-dihydro-3H-pyrazol-3-one. The following protocol is a robust and high-yield procedure.[1]

Experimental Protocol: Synthesis via N-Acetylation

Objective: To synthesize this compound from 1,2-dihydro-3H-pyrazol-3-one.

Materials:

-

1,2-dihydro-3H-pyrazol-3-one (1.0 eq)

-

Pyridine (solvent and base)

-

Acetic anhydride (1.0-1.05 eq)

-

Diethyl ether (for washing)

-

100 mL round-bottomed flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Methodology:

-

Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 1,2-dihydro-3H-pyrazol-3-one (e.g., 4.97 g, 59.11 mmol) and pyridine (25 mL).

-

Rationale: Pyridine serves as both the solvent and a base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the acetylated product.

-

-

Heating: Begin stirring the mixture and heat it to 95 °C.

-

Reagent Addition: In a separate container, prepare a solution of acetic anhydride (e.g., 5.6 mL, 59.35 mmol) dissolved in pyridine (10 mL). Slowly add this solution dropwise to the heated reaction mixture over approximately 3 minutes.

-

Rationale: Acetic anhydride is a powerful acetylating agent. A slow, dropwise addition helps to control the exothermic nature of the reaction.

-

-

Reaction: Maintain the reaction mixture at 95 °C with continuous stirring for 3 hours to ensure the reaction proceeds to completion.[1]

-

Work-up and Isolation: a. After 3 hours, allow the mixture to cool to room temperature. b. Remove the pyridine solvent by distillation under reduced pressure using a rotary evaporator.[1] c. The resulting solid residue is then ground with approximately 40 mL of diethyl ether.

-

Rationale: Ether is used to wash away any remaining pyridine and unreacted starting materials, as the desired product has low solubility in ether. d. Filter the solid product, wash it again with ether, and dry it to obtain the final product.[1]

-

Expected Yield: This protocol typically affords a high yield, often around 93%.[1]

Characterization: The product can be characterized by ¹H NMR spectroscopy. In DMSO-d6, the expected signals are: δ 10.96 (s, 1H), 8.13 (d, J = 3.0 Hz, 1H), 6.01 (d, J = 3.0 Hz, 1H), 2.48 (s, 3H).[1]

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds.[4][7] Pyrazole and its derivatives exhibit a vast range of pharmacological activities, including:

The N-acetyl group, as seen in this compound and its derivatives, can be crucial for modulating biological activity. For instance, studies on related 1-acetyl-pyrazole derivatives have shown that this specific substitution can significantly increase the potency and selectivity for targets like monoamine oxidase (MAO), which is relevant for treating depression.[8] Therefore, this compound serves as a valuable building block for synthesizing more complex molecules for screening in drug discovery programs. Its structure allows for further modification at various positions, enabling the generation of diverse chemical libraries to explore structure-activity relationships (SAR).

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is recommended to wear appropriate personal protective equipment (PPE).[1]

-

Protective Equipment: Wear protective gloves, protective clothing, eye protection, and face protection.[1]

-

First Aid (Eyes): If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Always consult the material safety data sheet (MSDS) for comprehensive safety information before use.

References

- 1. This compound | 852471-15-9 [amp.chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one | C5H6N2O2 | CID 67004629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 852471-15-9 | this compound - AiFChem [aifchem.com]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rjptonline.org [rjptonline.org]

Spectroscopic Data for the Characterization of 1-Acetyl-1H-pyrazol-3(2H)-one: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data essential for the unequivocal characterization of 1-Acetyl-1H-pyrazol-3(2H)-one. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing technical data with field-proven insights, this guide serves as a practical reference for the structural elucidation of this and related pyrazolone derivatives.

Introduction: The Significance of Spectroscopic Characterization

This compound is a heterocyclic compound belonging to the pyrazolone class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2] The precise structural confirmation of such molecules is a critical prerequisite for any further biological or chemical investigation. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular architecture, offering detailed information about the connectivity of atoms, functional groups, and overall molecular formula.

This guide will systematically present the expected spectroscopic data for this compound, explaining the rationale behind the interpretation of the spectra. The experimental protocols outlined herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment and connectivity of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain optimal resolution.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).

The expected ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below.[3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~10.96 | Singlet | 1H | - | N-H (enol tautomer) |

| ~8.13 | Doublet | 1H | 3.0 | H-5 (pyrazolone ring) |

| ~6.01 | Doublet | 1H | 3.0 | H-4 (pyrazolone ring) |

| ~2.48 | Singlet | 3H | - | -COCH₃ (acetyl group) |

Causality Behind Spectral Features:

-

The downfield chemical shift of the N-H proton is indicative of its acidic nature and involvement in hydrogen bonding, suggesting the presence of the enol tautomer in solution.

-

The two doublets for the pyrazolone ring protons (H-4 and H-5) and their coupling constant of 3.0 Hz are characteristic of vicinal coupling in a five-membered heterocyclic ring.

-

The singlet integrating to three protons at approximately 2.48 ppm is a classic signature of a methyl group attached to a carbonyl, corresponding to the acetyl moiety.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize the same NMR spectrometer, switching to the ¹³C nucleus frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-200 ppm) is required. A greater number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | C=O (pyrazolone ring) |

| ~165-170 | C=O (acetyl group) |

| ~140-145 | C-5 (pyrazolone ring) |

| ~90-95 | C-4 (pyrazolone ring) |

| ~20-25 | -COCH₃ (acetyl group) |

Rationale for Predicted Chemical Shifts:

-

The two carbonyl carbons are expected to resonate at the most downfield positions due to the strong deshielding effect of the oxygen atoms. The pyrazolone carbonyl is typically slightly more deshielded than the acetyl carbonyl.

-

The C-5 carbon, being adjacent to a nitrogen and part of a double bond, will be significantly downfield.

-

The C-4 carbon, an sp²-hybridized carbon in the ring, will appear in the olefinic region.

-

The methyl carbon of the acetyl group will be found in the aliphatic region, typically between 20 and 25 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation:

-

Solid (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction.

Based on the IR spectra of related pyrazolone compounds, the following characteristic absorption bands are expected.[2][6][7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3300 | Broad | N-H stretch (enol tautomer) |

| ~1700-1740 | Strong | C=O stretch (acetyl group) |

| ~1640-1680 | Strong | C=O stretch (pyrazolone ring, amide) |

| ~1580-1620 | Medium | C=N and C=C stretches (ring) |

Insights from IR Data:

-

The broad N-H stretching band is indicative of hydrogen bonding, supporting the presence of the enol tautomer.

-

The presence of two distinct, strong carbonyl absorption bands confirms the existence of both the acetyl and the pyrazolone carbonyl groups. The higher frequency band is typically associated with the less conjugated carbonyl group (acetyl).

-

The absorptions in the 1580-1620 cm⁻¹ region are characteristic of the pyrazole ring system.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the study of fragmentation patterns, which can aid in structural elucidation.

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation, while Electrospray Ionization (ESI) is a soft ionization technique that typically yields the molecular ion.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

The molecular formula of this compound is C₅H₆N₂O₂.[8] The expected molecular weight is approximately 126.11 g/mol .[8]

| m/z | Predicted Fragment |

| 126 | [M]⁺ (Molecular ion) |

| 84 | [M - CH₂CO]⁺ (Loss of ketene) |

| 43 | [CH₃CO]⁺ (Acetyl cation) |

Fragmentation Pathway Analysis:

The fragmentation of N-acetylated compounds often involves the loss of ketene (CH₂=C=O) from the molecular ion.[9][10] Another common fragmentation pathway is the cleavage of the bond between the nitrogen and the acetyl group, leading to the formation of an acetyl cation. The observation of these fragments would provide strong evidence for the proposed structure.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and comprehensive dataset for the unambiguous characterization of this compound. This guide has outlined the expected spectroscopic data and provided the rationale for their interpretation, grounded in the fundamental principles of each technique and supported by data from analogous compounds. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, enabling confident structural assignment and facilitating further research and development in the field of medicinal chemistry.

References

- 1. flore.unifi.it [flore.unifi.it]

- 2. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl- [webbook.nist.gov]

- 3. This compound | 852471-15-9 [amp.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. 1,3-Dimethyl-5-pyrazolone(2749-59-9) 13C NMR [m.chemicalbook.com]

- 6. Pyrazole(288-13-1) IR Spectrum [chemicalbook.com]

- 7. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- [webbook.nist.gov]

- 8. 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one | C5H6N2O2 | CID 67004629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

The Enduring Scaffold: A Technical Guide to the Biological Activities of Pyrazolone and Its Derivatives

Foreword: The Pyrazolone Core - A Privileged Structure in Medicinal Chemistry

Since the synthesis of antipyrine in 1883 by Ludwig Knorr, the pyrazolone nucleus has remained a cornerstone of medicinal chemistry.[1][2] This five-membered heterocyclic scaffold, characterized by two adjacent nitrogen atoms and a carbonyl group, has given rise to a remarkable diversity of therapeutic agents.[1][3] Its synthetic tractability and the ability to readily functionalize the core ring have allowed chemists to explore a vast chemical space, leading to the discovery of compounds with a wide spectrum of pharmacological activities. This guide provides an in-depth exploration of the multifaceted biological activities of pyrazolone derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas where pyrazolones have made a significant impact, elucidate their mechanisms of action, and provide practical experimental context.

The Chemical Versatility of the Pyrazolone Scaffold

The pyrazolone ring can exist in two isomeric forms, 3-pyrazolone and 4-pyrazolone, which can interconvert through tautomerism. The substitution pattern on the nitrogen and carbon atoms of the ring profoundly influences the molecule's physicochemical properties and, consequently, its biological activity. The synthetic accessibility of pyrazolones, often through condensation reactions of β-ketoesters with hydrazines, allows for the systematic modification of the scaffold to optimize potency, selectivity, and pharmacokinetic profiles.[3]

Diagram 1: General Synthesis of Pyrazolone Derivatives

Caption: A simplified workflow illustrating the common synthesis of pyrazolone derivatives through the condensation of a β-ketoester and a hydrazine derivative.

A Spectrum of Biological Activities

Pyrazolone derivatives have demonstrated a remarkable range of biological activities, making them a fertile ground for drug discovery.[1][4][5][6] The following sections will explore the most significant of these activities in detail.

Anti-inflammatory and Analgesic Properties: The Classic Application

The historical significance of pyrazolones is rooted in their potent anti-inflammatory and analgesic effects.[2][7] Compounds like antipyrine and aminophenazone were among the earliest synthetic non-steroidal anti-inflammatory drugs (NSAIDs).[2][3][7]

Mechanism of Action: The primary mechanism of action for the anti-inflammatory and analgesic effects of many pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation and pain.[8][9] Some derivatives exhibit selectivity for COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, which can lead to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[8]

Diagram 2: Pyrazolone Inhibition of the Arachidonic Acid Pathway

Caption: Pyrazolone derivatives can exert their anti-inflammatory and analgesic effects by inhibiting COX enzymes, thereby blocking prostaglandin synthesis.

Anticancer Activity: A Promising Frontier

In recent years, pyrazolone derivatives have emerged as a promising class of anticancer agents.[10][11][12][13] Their cytotoxic and antiproliferative activities have been demonstrated against a variety of cancer cell lines.[10][11]

Mechanisms of Anticancer Action: The anticancer effects of pyrazolones are often multi-faceted and can involve:

-

Enzyme Inhibition: Certain derivatives have been shown to inhibit kinases involved in cancer cell signaling pathways, such as EGFR and BRAF V600E.[11]

-

Induction of Apoptosis: Many pyrazolone compounds can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[11]

-

DNA Interaction: Some derivatives have been found to bind to the minor groove of DNA, potentially interfering with DNA replication and transcription in cancer cells.[12]

| Derivative Class | Cancer Cell Line(s) | Reported IC50 Values | Reference(s) |

| Pyrazole benzamides | HCT-116, MCF-7 | 7.74‒82.49 µg/mL (HCT-116), 4.98‒92.62 µg/mL (MCF-7) | [10] |

| 1,3,4-triarylpyrazoles | HePG-2, MCF-7, PC-3, A549, HCT-116 | Not specified, but showed high activity | [10] |

| Polysubstituted pyrazoles | HepG2 | 2 µM | [12] |

Table 1: Examples of Anticancer Activity of Pyrazolone Derivatives

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The pyrazolone scaffold is also a valuable template for the development of novel antimicrobial and antifungal agents.[14][15][16] The increasing prevalence of drug-resistant pathogens necessitates the discovery of new chemical entities with antimicrobial properties, and pyrazolones have shown significant promise in this area.[16]

Structure-Activity Relationship (SAR) Insights: The antimicrobial activity of pyrazolone derivatives is highly dependent on the nature and position of substituents on the pyrazolone ring. For instance, the introduction of specific aryl or heterocyclic moieties can enhance activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] Generally, the antibacterial effect of pyrazolones is more pronounced than their antifungal effect.[1]

Experimental Protocol: Evaluation of Antimicrobial Activity using the Agar Well Diffusion Method

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The solidified agar surface is uniformly swabbed with the prepared microbial inoculum.

-

Well Creation: Sterile cork borer is used to create wells of a specific diameter (e.g., 6 mm) in the agar.

-

Compound Application: A defined volume (e.g., 100 µL) of the test pyrazolone derivative solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Neuroprotective and Anticonvulsant Effects

Emerging research has highlighted the potential of pyrazolone derivatives in the treatment of neurological disorders.[2] Certain derivatives have demonstrated neuroprotective effects against oxidative stress and inflammation-induced neuronal damage.[2]

Mechanism of Neuroprotection: The neuroprotective effects of some pyrazolones are attributed to their ability to scavenge free radicals and reduce oxidative stress.[2] Additionally, their anti-inflammatory properties can be beneficial in neuroinflammatory conditions. For instance, some derivatives have been shown to ameliorate pentylenetetrazole (PTZ)-induced seizures and neuroinflammation by modulating the NF-κB/TNF-α/ROS pathway.[2]

Future Perspectives and Conclusion

The pyrazolone scaffold continues to be a highly valuable and versatile platform in drug discovery. Its rich history in medicinal chemistry is a testament to its privileged structural features that allow for the development of compounds with a wide array of biological activities.[1][5] Future research will likely focus on the design of novel pyrazolone derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of hybrid molecules, where the pyrazolone core is combined with other pharmacophores, holds significant promise for the development of next-generation therapeutics.[11][13]

The in-depth understanding of the structure-activity relationships and mechanisms of action of pyrazolone derivatives will continue to guide the rational design of new drug candidates for a multitude of diseases, from inflammatory disorders and cancer to infectious and neurological conditions. The enduring legacy of the pyrazolone core is set to continue, solidifying its place as a truly remarkable scaffold in the armamentarium of medicinal chemists.

References

- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazolone - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 5. jchr.org [jchr.org]

- 6. academicstrive.com [academicstrive.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. srrjournals.com [srrjournals.com]

- 11. japsonline.com [japsonline.com]

- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives | Journal of Applied Pharmaceutical Science [bibliomed.org]

- 14. Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations | International Journal for Global Academic & Scientific Research [journals.icapsr.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of N-Acetylated Pyrazoles in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

An in-depth technical guide for researchers, scientists, and drug development professionals, this whitepaper explores the burgeoning significance of N-acetylated pyrazoles in medicinal chemistry. This document provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this versatile class of heterocyclic compounds, underscoring their potential in the development of novel therapeutics.

Introduction: The Pyrazole Scaffold and the Impact of N-Acetylation

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry, forming the core structure of numerous approved drugs.[1] The inherent versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of an acetyl group at the N1 position, creating N-acetylated pyrazoles, has emerged as a particularly fruitful strategy for enhancing biological activity and modulating drug-like properties. This modification can influence the molecule's conformation, electronic distribution, and ability to interact with biological targets, leading to a diverse range of pharmacological effects.

This guide delves into the key therapeutic areas where N-acetylated pyrazoles have demonstrated significant promise, including oncology, inflammation, and infectious diseases. We will explore the synthetic methodologies, mechanisms of action, and structure-activity relationships that govern their efficacy, providing a robust resource for the rational design of next-generation N-acetylated pyrazole-based drugs.

Synthetic Strategies: Crafting the N-Acetylated Pyrazole Core

The most prevalent and efficient method for the synthesis of N-acetylated pyrazoles involves a one-pot cyclocondensation reaction. This approach typically utilizes α,β-unsaturated ketones, commonly known as chalcones, as key precursors.

A general synthetic workflow is depicted below:

References

Introduction: The Enduring Legacy of the Pyrazolone Scaffold

An In-depth Technical Guide to the Synthesis of Pyrazolone Compounds

Since Ludwig Knorr's landmark synthesis of Antipyrine in 1883, the pyrazolone nucleus has established itself as a "privileged scaffold" in medicinal chemistry.[1][2] This five-membered heterocyclic motif is a cornerstone in the development of therapeutic agents, demonstrating a remarkable breadth of biological activities. Pyrazolone derivatives have been successfully developed into drugs with anti-inflammatory, analgesic, antipyretic, antimicrobial, antitumor, and central nervous system (CNS) effects.[3][4][5] The structural and electronic properties of the pyrazolone ring allow for diverse substitutions, enabling fine-tuning of pharmacokinetic and pharmacodynamic profiles.

Several FDA-approved drugs feature the pyrazolone core, underscoring its clinical significance. For instance, Edaravone is used to treat amyotrophic lateral sclerosis (ALS), Eltrombopag addresses low blood platelet counts, and Dichloralphenazone is used for migraines and insomnia.[3][6] The continued interest in this scaffold stems from its synthetic accessibility and its proven track record in yielding potent and effective drug candidates.[7][8]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of methods to provide an in-depth analysis of the core synthetic strategies for constructing and functionalizing the pyrazolone ring. We will explore the causality behind experimental choices, from classical cyclocondensation reactions to modern, highly efficient multicomponent syntheses, providing field-proven protocols and mechanistic insights to empower your research.

Part 1: The Foundational Pillar: Knorr Pyrazolone Synthesis

The most classic and enduring method for constructing the pyrazolone ring is the Knorr cyclocondensation, first reported in 1883.[2][9] This reaction involves the condensation of a β-ketoester with a hydrazine derivative, a robust and versatile approach that remains a staple in heterocyclic chemistry.

Mechanistic Underpinnings

The Knorr synthesis is typically performed under acidic catalysis. The mechanism proceeds through a well-defined sequence of hydrazone formation, intramolecular cyclization, and dehydration.[9][10]

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine onto the more electrophilic ketone carbonyl of the β-ketoester. This is often the rate-determining step and is facilitated by an acid catalyst, which protonates the carbonyl oxygen. Subsequent dehydration yields a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then acts as an intramolecular nucleophile, attacking the ester carbonyl carbon. This step forms a five-membered cyclic intermediate.[11]

-

Dehydration/Aromatization: The cyclic intermediate eliminates a molecule of alcohol (from the original ester) and tautomerizes to yield the stable pyrazolone ring. The final product exists as a tautomeric mixture of keto and enol forms, with the enol form often being the major contributor due to the aromaticity of the pyrazole ring.[11]

Diagram: Knorr Pyrazolone Synthesis Mechanism

Caption: Mechanism of the Knorr Pyrazolone Synthesis.

Expertise in Practice: Causality Behind Experimental Choices

-

Choice of β-Ketoester: The selection of the β-ketoester (e.g., ethyl acetoacetate, ethyl benzoylacetate) directly dictates the substituents at the C3 and C5 (or C3 and C4, depending on tautomer) positions of the final pyrazolone. Ethyl acetoacetate will yield a 3-methyl-substituted pyrazolone, a common starting point for many derivatives.

-

Choice of Hydrazine: The nature of the hydrazine (e.g., hydrazine hydrate, phenylhydrazine, substituted hydrazines) determines the substituent on the N1 position. The use of phenylhydrazine is prevalent in the synthesis of many pharmacologically active compounds.

-

Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, is crucial.[11] It protonates the carbonyl group, increasing its electrophilicity and accelerating the initial hydrazone formation without promoting unwanted side reactions.

-

Solvent: Protic solvents like ethanol or 1-propanol are commonly used. They are effective at solvating the reactants and intermediates and can participate in the proton transfer steps required during the reaction mechanism.

Detailed Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one

This protocol is adapted from established procedures for the Knorr synthesis.[11][12]

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl acetoacetate (1.30 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol).

-

Solvent and Catalyst Addition: Add absolute ethanol (20 mL) to the mixture, followed by 3-4 drops of glacial acetic acid.

-

Heating: Heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane. The reaction is typically complete within 1-2 hours.

-

Work-up and Isolation: Once the starting materials are consumed, allow the reaction mixture to cool to room temperature. A solid precipitate will form. Cool the mixture further in an ice bath for 30 minutes to maximize crystallization.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. Allow the product to air dry. The pure pyrazolone can be obtained by recrystallization from ethanol if necessary.

Data Presentation: Representative Knorr Syntheses

| β-Ketoester | Hydrazine | Catalyst | Solvent | Time (h) | Yield (%) | Ref. |

| Ethyl acetoacetate | Phenylhydrazine | Acetic Acid | Ethanol | 1.5 | ~90 | [11] |

| Ethyl benzoylacetate | Hydrazine hydrate | Acetic Acid | 1-Propanol | 1 | >85 | [9] |

| Diethyl malonate | Phenylhydrazine | Acetic Acid | Ethanol | 2 | ~85 | [13] |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Tolylsulfonohydrazides | Silver Catalyst | Acetonitrile | 12 | 70-90 | [14] |

Part 2: Modern Approaches: The Power of Multicomponent Reactions (MCRs)

While the Knorr synthesis is a powerful tool, modern drug discovery demands greater efficiency and molecular diversity. Multicomponent reactions (MCRs) have emerged as a superior strategy, allowing for the construction of complex molecular architectures in a single, one-pot operation.[15][16] These reactions are prized for their high atom economy, operational simplicity, and adherence to the principles of green chemistry.[15]

A prominent example is the four-component synthesis of pyrano[2,3-c]pyrazoles, a fused heterocyclic system with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[15][16][17]

Mechanistic Workflow

This reaction typically involves an aromatic aldehyde, malononitrile, a β-ketoester, and a hydrazine derivative. The elegance of this MCR lies in its domino sequence, where the product of one reaction becomes the substrate for the next in the same pot.

-

In Situ Pyrazolone Formation: The β-ketoester and hydrazine first react via a Knorr condensation to form the 5-pyrazolone intermediate.

-

Knoevenagel Condensation: Concurrently, the aromatic aldehyde and malononitrile undergo a base-catalyzed Knoevenagel condensation to form an electron-deficient alkene (an arylidene malononitrile), which is a potent Michael acceptor.

-

Michael Addition: The active methylene group at the C4 position of the in-situ generated pyrazolone acts as a nucleophile, attacking the arylidene malononitrile in a classic Michael addition.

-

Cyclization & Tautomerization: The resulting intermediate undergoes an intramolecular cyclization (O-cyclization) followed by tautomerization to yield the final, stable dihydropyrano[2,3-c]pyrazole product.[13]

Diagram: Four-Component Synthesis Workflow

Caption: Workflow for the four-component synthesis of pyrano[2,3-c]pyrazoles.

Expertise in Practice: Causality Behind Experimental Choices

-

Catalyst Selection: The choice of catalyst is critical and offers significant control over the reaction's efficiency.

-

Base Catalysts (e.g., Piperidine, Et₂NH): Simple organic bases are highly effective as they can catalyze both the Knoevenagel condensation and the Michael addition steps.[15][16]

-

Brønsted/Lewis Acids (e.g., SSA, CeO₂/SiO₂): Acid catalysts can activate the aldehyde carbonyl for the Knoevenagel step and stabilize intermediates.[18][19] Heterogeneous catalysts like silica sulfuric acid (SSA) are particularly advantageous as they can be easily recovered and reused, improving the green credentials of the synthesis.[18]

-

Organocatalysts: Chiral organocatalysts can be employed to achieve enantioselective synthesis of pyrazolone derivatives.[20]

-

-

Reaction Medium: A significant advancement in these MCRs is the use of environmentally benign solvents.

-

Water: Water is an excellent solvent for many of these reactions. Hydrophobic effects and hydrogen bonding can accelerate the reaction rates.[19][21]

-

Solvent-Free: In some cases, the reaction can be run under neat (solvent-free) conditions, often with gentle heating, which represents an ideal green chemistry scenario.[22]

-

Detailed Experimental Protocol: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole

This protocol is a representative example of a base-catalyzed, one-pot synthesis.[15]

-

Reaction Setup: In a 25 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol, 0.066 g), and ethyl acetoacetate (1 mmol, 0.130 g) in ethanol (10 mL).

-

Hydrazine Addition: Add phenylhydrazine (1 mmol, 0.108 g) to the stirred mixture.

-

Catalyst Addition: Add a catalytic amount of piperidine (5 mol%, ~0.05 mmol).

-

Reaction: Stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within 20-60 minutes, signaled by the formation of a precipitate.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the precipitate with ice-cold water and then a small amount of cold ethanol to remove residual reactants. The product is often pure enough after filtration, but can be recrystallized from ethanol if needed.

Data Presentation: Comparison of Catalytic Systems for MCRs

| Catalyst System | Solvent | Temp. | Time | Yield (%) | Ref. |

| Piperidine (5 mol%) | Water | RT | 20 min | 85-93 | [13] |

| Imidazole (cat.) | Water | Reflux | 2-3 h | 82-95 | [21][23] |

| Silica Sulfuric Acid (SSA) | Solvent-free | RT | 30-60 min | 85-95 | [18][22] |

| CeO₂/SiO₂ (0.9%) | Water | 80°C | 2-3 h | 85-92 | [19] |

| No Catalyst | THF | RT | 24 h | >80 | [24] |

Part 3: Strategic Functionalization of the Pyrazolone Core

The synthetic utility of pyrazolones extends beyond their initial formation. The pyrazolone ring, particularly at the C4 position, possesses an active methylene group that serves as a versatile handle for further functionalization, allowing for the synthesis of a vast library of derivatives from a common intermediate.

Synthesis of 4-Arylidenepyrazolones via Knoevenagel Condensation

A common and straightforward modification is the Knoevenagel condensation of a pre-formed pyrazolone with an aromatic aldehyde. This reaction introduces an exocyclic double bond at the C4 position, creating 4-arylidenepyrazolone derivatives, which are not only important synthetic intermediates but also possess significant biological activity.[24]

-

Mechanism: The reaction proceeds via a base-catalyzed mechanism. The base abstracts a proton from the acidic C4-methylene group of the pyrazolone, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde, and subsequent dehydration yields the final conjugated product.

Diagram: Functionalization of the Pyrazolone Core

Caption: Key strategies for functionalizing the C4-position of the pyrazolone ring.

Detailed Experimental Protocol: Synthesis of a 4-Arylidenepyrazolone

This protocol describes the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with an aromatic aldehyde.[24][25]

-

Reactant Setup: Dissolve 3-methyl-1-phenyl-2-pyrazolin-5-one (1 mmol) and the desired aromatic aldehyde (1 mmol) in glacial acetic acid (10 mL) in a round-bottom flask.

-

Catalyst Addition: Add a catalytic amount of sodium acetate (NaOAc).

-

Reaction: Reflux the mixture for 2-4 hours, monitoring by TLC.

-

Work-up: After cooling, pour the reaction mixture into crushed ice. The solid product will precipitate.

-

Isolation: Filter the solid, wash thoroughly with water to remove acetic acid, and dry. Recrystallize from ethanol to obtain the pure product.

Conclusion and Future Outlook

The synthesis of pyrazolone compounds has evolved significantly from its classical origins. The foundational Knorr cyclocondensation remains a reliable and powerful method for constructing the core scaffold. However, the advent of multicomponent reactions has revolutionized the field, providing unparalleled efficiency, atom economy, and access to complex, drug-like molecules in a single step. Furthermore, the strategic functionalization of the pyrazolone ring offers a gateway to vast chemical diversity.

Looking ahead, the field is poised for further innovation. The development of novel catalytic systems, particularly for asymmetric synthesis, will be crucial for producing enantiomerically pure pyrazolone derivatives.[20] The continued emphasis on green chemistry will drive the discovery of more reactions that proceed in aqueous media or under solvent-free conditions, minimizing environmental impact.[26] The pyrazolone scaffold, with its rich history and versatile chemistry, will undoubtedly continue to be a source of new therapeutic agents for years to come.

References

- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Bioactive Acylpyrazolone Sulfanilamides and Their Transition Metal Complexes: Single Crystal Structure of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one Sulfanilamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Synthesis and Biological Significance of Pyrazolones: A Review | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

- 10. jk-sci.com [jk-sci.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. benchchem.com [benchchem.com]

- 13. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. New pyrazolone derivatives synthesis: comparison of the catalytic effect of three typically different Brønsted acid catalysts on the reaction progression [icc.journals.pnu.ac.ir]

- 19. thieme-connect.com [thieme-connect.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 23. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 26. tandfonline.com [tandfonline.com]

CAS number and molecular formula of 1-Acetyl-1H-pyrazol-3(2H)-one

Abstract

This technical guide provides a comprehensive overview of 1-Acetyl-1H-pyrazol-3(2H)-one, a versatile heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. The document details the compound's chemical identity, physicochemical properties, a robust and high-yield synthesis protocol, and thorough characterization data. Furthermore, it explores the underlying reaction mechanisms, chemical reactivity, and its role as a key intermediate in the development of pharmacologically active agents. Safety protocols and handling procedures are also outlined to ensure safe laboratory practice. This guide is intended to serve as an essential resource for researchers leveraging this compound in their scientific endeavors.

Introduction and Strategic Importance

This compound belongs to the pyrazolone class of heterocyclic compounds, a scaffold that is a cornerstone in the architecture of numerous pharmaceuticals. The pyrazolone core is present in various drugs exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The introduction of an N-acetyl group at the 1-position modulates the electronic properties and reactivity of the pyrazolone ring system, making this compound a valuable and reactive intermediate for further chemical elaboration. Its utility is particularly noted in the synthesis of more complex molecules, such as substituted pyrazoles and fused heterocyclic systems, which are privileged structures in modern drug discovery programs. This guide provides the foundational knowledge required for the effective utilization of this compound in a research and development setting.

Compound Identification and Physicochemical Properties

A clear identification of the molecule's properties is fundamental for its application in a laboratory setting. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 852471-15-9 | |

| Molecular Formula | C₅H₆N₂O₂ | |

| Molecular Weight | 126.11 g/mol | |

| IUPAC Name | 1-acetyl-1,2-dihydro-3H-pyrazol-3-one | |

| Synonyms | 2-acetyl-1H-pyrazol-5-one, 1-(3-Hydroxy-1H-pyrazol-1-yl)ethanone | |

| Appearance | White to light yellow solid | |

| Storage | Sealed in a dry environment at room temperature |

Note: Experimental melting point and solubility data are not consistently reported in publicly available literature. Researchers should determine these properties experimentally as required for their specific applications.

Synthesis of this compound

The synthesis of this compound is reliably achieved through the N-acetylation of 1,2-dihydro-3H-pyrazol-3-one. The following protocol is a proven, high-yield method.

Synthesis Workflow

The overall workflow for the synthesis involves the reaction of the starting pyrazolone with acetic anhydride in the presence of a base, followed by workup and isolation of the final product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

1,2-dihydro-3H-pyrazol-3-one (4.97 g, 59.11 mmol)

-

Pyridine (35 mL total)

-

Acetic Anhydride (5.6 mL, 59.35 mmol)

-

Diethyl ether (approx. 80 mL)

Procedure:

-

To a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-dihydro-3H-pyrazol-3-one (4.97 g) and pyridine (25 mL).

-

Heat the reaction mixture to 95 °C with continuous stirring.

-

In a separate container, prepare a solution of acetic anhydride (5.6 mL) dissolved in pyridine (10 mL).

-

Slowly add the acetic anhydride solution dropwise to the heated reaction mixture over approximately 3 minutes.

-

After the addition is complete, continue to stir the reaction mixture at 95 °C for 3 hours.

-

Upon completion of the reaction (monitorable by TLC), remove the pyridine solvent by distillation under reduced pressure.

-

The resulting solid residue is then ground with approximately 40 mL of diethyl ether.

-

Filter the solid, wash it with an additional portion of diethyl ether, and dry it thoroughly to yield the final product.

Expected Yield: Approximately 6.96 g (93%).

Mechanistic Insights

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The pyridine serves as both the solvent and a base. The N2 nitrogen of the pyrazolone tautomer acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The pyridine facilitates the reaction by deprotonating the pyrazolone, increasing its nucleophilicity, and also by neutralizing the acetic acid byproduct formed during the reaction. The elevated temperature provides the necessary activation energy for the reaction to proceed to completion.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides definitive structural confirmation.

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.96 (s, 1H, NH), 8.13 (d, J = 3.0 Hz, 1H, pyrazole-H), 6.01 (d, J = 3.0 Hz, 1H, pyrazole-H), 2.48 (s, 3H, COCH₃).

Interpretation:

-

The singlet at 10.96 ppm is characteristic of the acidic N-H proton of the pyrazolone ring.

-

The two doublets at 8.13 ppm and 6.01 ppm correspond to the two coupled vinyl protons on the pyrazolone ring.

-

The sharp singlet at 2.48 ppm integrates to three protons, confirming the presence of the acetyl methyl group.

¹³C NMR Spectroscopy

-

C=O (amide): ~168-172 ppm

-

C=O (ring): ~160-165 ppm

-

C (pyrazole ring): ~135-145 ppm (C adjacent to N-acetyl)

-

CH (pyrazole ring): ~100-110 ppm

-

CH₃ (acetyl): ~21-25 ppm

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. Expected characteristic absorption bands for 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, a related structure, include strong C=O stretching for the acetyl group around 1733 cm⁻¹. For this compound, one would expect:

-

N-H stretch: A broad band around 3100-3300 cm⁻¹

-

C-H stretch (aromatic/vinyl): ~3000-3100 cm⁻¹

-

C=O stretch (amide): A strong, sharp peak around 1700-1730 cm⁻¹

-

C=O stretch (ring lactam): A strong peak around 1650-1680 cm⁻¹

-

C=N/C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 126. A characteristic and often prominent fragmentation pattern for N-acetyl compounds is the loss of a ketene molecule (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO•, 43 Da).

-

[M]⁺: m/z 126

-

[M - CH₂CO]⁺•: m/z 84

-

[M - CH₃CO]⁺: m/z 83

-

[CH₃CO]⁺: m/z 43 (acylium ion, often a base peak)

Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate due to its multiple reactive sites.

Chemical Reactivity

-

N-H Acidity: The proton on the ring nitrogen is acidic and can be removed by a base, allowing for alkylation or other electrophilic substitutions at this position.

-

N-Acetyl Group: The acetyl group is an amide and can be susceptible to hydrolysis under strong acidic or basic conditions, which would regenerate the parent 1,2-dihydro-3H-pyrazol-3-one. This reactivity can be exploited as a protecting group strategy.

-

Ring System: The pyrazolone ring can participate in various reactions. The C4 position, for instance, is nucleophilic and can react with electrophiles. The carbonyl group in the ring can also undergo reactions typical of ketones.

Application as a Synthetic Intermediate

The primary value of this compound lies in its role as a precursor for more complex, biologically active molecules. The pyrazolone scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably those that act as selective COX-2 inhibitors. While direct synthesis of drugs like Celecoxib from this specific starting material is not the most common route, the fundamental pyrazolone structure is the critical pharmacophore. Research into novel pyrazole derivatives for applications as anticancer, anti-inflammatory, and antimicrobial agents often involves intermediates structurally related to or derived from N-acetylated pyrazolones.

Safety and Handling

Adherence to standard laboratory safety protocols is essential when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed).

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling Recommendations:

-

Use in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Employ standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its straightforward, high-yield synthesis and versatile reactivity make it an attractive building block for the construction of novel heterocyclic compounds. This guide has provided the essential technical information—from synthesis and characterization to reactivity and safety—to empower researchers to confidently and effectively utilize this compound in their pursuit of new scientific discoveries and therapeutic innovations.

Physical properties and appearance of 1-Acetyl-1H-pyrazol-3(2H)-one

An In-Depth Technical Guide to 1-Acetyl-1H-pyrazol-3(2H)-one: Physical Properties and Spectroscopic Characterization

Introduction

This compound (CAS No. 852471-15-9) is a heterocyclic organic compound belonging to the pyrazole family.[1][2][3][4] Pyrazoles and their derivatives are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. This guide provides a detailed overview of the known physical properties and appearance of this compound, intended for researchers, scientists, and professionals in drug development. The document further outlines a comprehensive protocol for its structural characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique for molecular identification.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its handling, formulation, and application in research. While extensive experimental data for this specific compound is not widely published, a combination of data from supplier technical sheets and computational models provides a reliable profile.

Data Presentation: Key Physicochemical Identifiers

| Property | Value | Source |

| IUPAC Name | 2-acetyl-1H-pyrazol-5-one | PubChem[2][5] |

| CAS Number | 852471-15-9 | ChemicalBook, PubChem[1][2] |

| Molecular Formula | C₅H₆N₂O₂ | PubChem[2][6] |

| Molecular Weight | 126.11 g/mol | PubChem, Crysdot LLC[2][6] |

| Appearance | White to light yellow solid | ChemicalBook[1] |

| Purity (Typical) | ≥97% | Crysdot LLC, AiFChem[5] |

| Storage Conditions | Room temperature, sealed in a dry environment | ChemicalBook, MySkinRecipes[1][2] |

| SMILES | CC(=O)N1C=CC(=O)N1 | PubChem[2] |

| InChI Key | QAYRLKNRVJVHDK-UHFFFAOYSA-N | PubChem[2][6] |

| XLogP3 (Computed) | -0.9 | PubChem[6] |

| Topological Polar Surface Area (Computed) | 49.4 Ų | PubChem[6] |

Note: Specific experimental values for melting point, boiling point, and density are not consistently reported in publicly available literature. The XLogP3 and Topological Polar Surface Area are computationally derived values that provide insight into the compound's lipophilicity and polarity, respectively, which are critical parameters in drug design.

Structural Characterization: A Methodological Deep Dive

Confirming the identity and purity of a synthesized or procured compound is a critical first step in any research workflow. Spectroscopic methods are central to this process. While techniques like Infrared (IR) Spectroscopy and Mass Spectrometry (MS) are invaluable for identifying functional groups and confirming molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed map of the molecular structure.

Expert Insight: The Power of ¹H NMR

Proton NMR (¹H NMR) is particularly powerful as it provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is definitive. A reported spectrum in deuterated dimethyl sulfoxide (DMSO-d₆) shows four distinct signals, perfectly corresponding to the four unique proton environments in the molecule.[1]

-

δ 10.96 (s, 1H): This singlet corresponds to the labile proton of the N-H group within the pyrazole ring. Its significant downfield shift is characteristic of a proton attached to a nitrogen atom in a heterocyclic system, often involved in hydrogen bonding with the solvent.

-

δ 8.13 (d, J = 3.0 Hz, 1H): This doublet represents one of the vinyl protons on the pyrazole ring. The splitting pattern (doublet) and coupling constant (J = 3.0 Hz) indicate it is adjacent to one other proton.

-

δ 6.01 (d, J = 3.0 Hz, 1H): This is the second vinyl proton on the ring, coupled to the proton at 8.13 ppm.

-

δ 2.48 (s, 3H): This singlet, integrating to three protons, is characteristic of the methyl (CH₃) group of the acetyl moiety. It appears as a singlet because there are no adjacent protons to couple with.

Experimental Protocol: Structural Verification by ¹H NMR Spectroscopy

This protocol provides a self-validating system for confirming the identity of this compound.

Objective:

To acquire a high-resolution ¹H NMR spectrum to confirm the molecular structure and assess the purity of the sample.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆), ≥99.8 atom % D

-

5 mm NMR tubes

-

Pipettes and glassware

-

NMR Spectrometer (e.g., 400 MHz)

Methodology:

-

Sample Preparation:

-

Rationale: Proper sample preparation is crucial for obtaining a high-quality, homogeneous solution, which is necessary for sharp NMR signals.

-

Step 1: Weigh approximately 5-10 mg of the solid this compound directly into a clean, dry vial.

-

Step 2: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

-

Expertise: DMSO-d₆ is chosen as the solvent due to its excellent solvating power for polar organic molecules and its high boiling point, which minimizes evaporation. Its residual proton signal appears around 2.50 ppm, which is noted to avoid confusion with the analyte signals.

-

Step 3: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution should be obtained.

-

Step 4: Transfer the solution into a 5 mm NMR tube.

-

-

NMR Spectrometer Setup & Acquisition:

-

Rationale: The spectrometer must be properly tuned and shimmed to ensure high resolution and accurate chemical shift referencing.

-

Step 1: Insert the NMR tube into the spectrometer.

-

Step 2: Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Step 3: Shim the magnetic field to optimize its homogeneity. This is an automated or semi-automated process on modern spectrometers and is critical for obtaining sharp resonance lines.

-

Step 4: Set the acquisition parameters. A standard ¹H acquisition experiment is typically sufficient. Ensure the spectral width covers the expected range of chemical shifts (e.g., 0-12 ppm).

-

Step 5: Acquire the spectrum. The number of scans can be adjusted (e.g., 8-16 scans) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Rationale: Proper data processing is required to extract accurate chemical shifts, coupling constants, and integrals.

-

Step 1: Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Step 2: Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Step 3: Calibrate the chemical shift axis by referencing the residual solvent peak of DMSO-d₆ to 2.50 ppm.

-

Step 4: Integrate the peaks. Set the integral of one of the single-proton signals (e.g., the doublet at 8.13 ppm) to 1.0. The other integrals should correspond to the number of protons for each signal (1H, 1H, and 3H).

-

Step 5: Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) to confirm the structure as detailed in the section above.

-

Workflow Visualization

The following diagram illustrates the logical flow of the NMR characterization protocol.

Caption: Workflow for structural verification via ¹H NMR.

References

- 1. This compound | 852471-15-9 [amp.chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. 1-Acetyl-4,5-dihydro-1H-pyrazole - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-(2-(5-methyl-2-(2-(4-methylphenyl)-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)- | C37H34N4O3S | CID 3077082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 852471-15-9 | this compound - AiFChem [aifchem.com]

- 6. 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one | C5H6N2O2 | CID 67004629 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 1-Acetyl-1H-pyrazol-3(2H)-one

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the essential safety protocols and handling precautions for 1-Acetyl-1H-pyrazol-3(2H)-one (CAS: 852471-15-9). As a versatile heterocyclic building block in medicinal chemistry and materials science, understanding its properties is paramount to ensuring laboratory safety and experimental integrity.[1][2] This guide moves beyond mere procedural lists to explain the causality behind each recommendation, grounding safety in scientific principles.

Chemical and Physical Identity

A precise understanding of a compound's identity is the foundation of a thorough risk assessment. This compound is a pyrazolone derivative, a class of compounds known for a wide spectrum of biological activities.[2][3]

| Property | Value | Source |

| CAS Number | 852471-15-9 | [4][5] |

| Molecular Formula | C₅H₆N₂O₂ | [6] |

| Molecular Weight | 126.11 g/mol | [6] |

| Appearance | White to light yellow solid | [4] |

| Synonyms | 1-(3-Hydroxy-1H-pyrazol-1-yl)ethanone, 2-acetyl-1H-pyrazol-5-one | [6] |

| Storage Temperature | Room Temperature, sealed in a dry environment | [4] |

Hazard Identification and GHS Classification

While comprehensive toxicological data for this compound is limited, data from suppliers and structurally similar pyrazole derivatives provide a basis for a cautious GHS classification.[7][8][9] The primary hazards are associated with acute ingestion and irritation.

| GHS Classification | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Warning |

| Skin Irritation (Category 2) | H315: Causes skin irritation | ||

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | ||

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |

Source citations for the table data:[7][8][9]

Core Principles of Risk Mitigation: A Proactive Approach

Safe handling is a dynamic process that begins before the container is opened. The following workflow illustrates the logical progression from risk assessment to safe disposal, forming a self-validating system for laboratory operations.

Caption: Risk Mitigation Workflow for Handling Chemical Reagents.

Standard Operating Procedures (SOPs)

Adherence to detailed protocols is critical for minimizing exposure and ensuring reproducible results.

Engineering Controls

The primary engineering control is to minimize the potential for inhalation of the solid powder.

-

Causality: The compound is classified as a potential respiratory irritant (H335).[9]

-

Protocol: All weighing operations and manipulations of the solid compound that could generate dust must be performed within a certified chemical fume hood or a ventilated balance enclosure.[7][10] General laboratory ventilation must be adequate to maintain low airborne concentrations.[11][12]

Personal Protective Equipment (PPE) Protocol

PPE is the essential barrier between the researcher and the chemical.

-

Causality: PPE selection is directly dictated by the hazard classifications H315 (skin irritation) and H319 (serious eye irritation).[8][9]

-

Step-by-Step Protocol:

-

Eye Protection: Wear chemical safety goggles with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[7][13] A face shield may be required for larger quantities or when there is a significant splash risk.[8]

-

Hand Protection: Wear nitrile or other chemically-impervious gloves.[7][13] Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as chemical waste.[14]

-

Body Protection: A standard laboratory coat is required.[7] For larger-scale work, consider impervious clothing or an apron.[10]

-

Respiratory Protection: Not typically required if work is conducted within a functional fume hood. If engineering controls are unavailable or insufficient, a NIOSH-approved particulate respirator (e.g., N95) or higher should be used.[14]

-

Laboratory Handling and Weighing Protocol

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Don the required PPE as described in section 4.2.

-

Place all necessary equipment (weigh boat, spatula, container) inside the fume hood.

-

Carefully open the stock container, minimizing any disturbance that could create airborne dust.

-

Slowly transfer the desired amount of this compound to the weigh boat.

-

Securely close the stock container.

-

Proceed with the experimental procedure within the fume hood.

-

After use, decontaminate the spatula and work surface.

-

Wash hands thoroughly after handling, even if gloves were worn.[7][11][13]

Storage Protocol

Proper storage is crucial for maintaining chemical stability and preventing accidental exposure.

-

Causality: Improper storage can lead to degradation or reaction with incompatible materials.

-

Protocol:

-

Store in a tightly closed container to prevent moisture absorption.[7][9][11]

-

Keep in a cool, dry, and well-ventilated area.[7][10][11] Recommended storage is at room temperature.[4]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][12]

-

The storage area should be secure and locked where required by local regulations.[7][9][13]

-

Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm.

Caption: Emergency Response Decision Tree for Spills and Exposures.

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention immediately.[9][11][13]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][11][13] If skin irritation occurs or persists, get medical advice.[9]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open.[11][13] Remove contact lenses if present and easy to do so.[4][9] Continue rinsing and seek immediate medical attention.

-

Ingestion: Rinse mouth thoroughly with water.[7][9] Do NOT induce vomiting. Call a POISON CENTER or physician if the person feels unwell.[9]

Accidental Release (Spill) Protocol

-

Avoid breathing dust and ensure adequate ventilation.[11][14]

-

Wear full PPE, including respiratory protection if necessary.

-

For small spills, gently sweep up the solid material, avoiding dust generation, and place it into a suitable, closed, and labeled container for disposal.[12][15]

-

Prevent the spilled material from entering drains or waterways.[7][10]

-

Clean the spill area thoroughly with soap and water.

-

For large spills, evacuate the area and contact your institution's environmental health and safety department.[14]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[7][13][16]

-

Specific Hazards: During a fire, toxic and irritating fumes may be generated, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[12][13]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[10][12][13]

Stability, Reactivity, and Disposal

Chemical Stability and Reactivity Profile

-

Stability: The compound is stable under recommended storage conditions.[7]

-

Incompatible Materials: Avoid contact with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[7][12]

-

Hazardous Decomposition: Under fire conditions, may decompose to produce toxic fumes of carbon and nitrogen oxides.[7][12]

Waste Disposal Protocol

-

All waste containing this compound, including empty containers and contaminated materials (e.g., gloves, weigh boats), must be treated as chemical waste.

-

Collect waste in a clearly labeled, sealed container.

-

Dispose of waste through a licensed professional waste disposal service, in accordance with all applicable federal, state, and local regulations.[7][10][13] Do not discharge into sewer systems or the environment.[10]

Toxicological Profile Summary

The toxicological properties of this compound have not been exhaustively investigated.[14] The available data indicates it is harmful if swallowed and can cause skin, eye, and respiratory irritation.[8][9] There is no specific data available regarding its potential for carcinogenicity, mutagenicity, or reproductive toxicity.[8][14] Therefore, as a matter of sound scientific practice, this compound should be handled at all times as if it were potentially hazardous, and exposure should be minimized.

References

- 1. nbinno.com [nbinno.com]

- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 852471-15-9 [amp.chemicalbook.com]

- 5. 852471-15-9 | this compound - AiFChem [aifchem.com]

- 6. 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one | C5H6N2O2 | CID 67004629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. aaronchem.com [aaronchem.com]

- 9. This compound [chemdict.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. capotchem.com [capotchem.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 1-Acetyl-1H-pyrazol-3(2H)-one

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 1-Acetyl-1H-pyrazol-3(2H)-one, a valuable heterocyclic building block. The procedure detailed herein is based on the N-acetylation of 1,2-dihydro-3H-pyrazol-3-one using acetic anhydride. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations for experimental choices, safety precautions, and methods for product characterization to ensure scientific integrity and reproducibility.

Introduction and Scientific Background

Pyrazolone derivatives are a cornerstone in medicinal chemistry and pharmacology, forming the structural core of numerous therapeutic agents.[1][2] Their diverse biological activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] this compound serves as a key intermediate for the synthesis of more complex, biologically active molecules.

The synthesis described here employs a direct N-acetylation of the pyrazolone ring. Acetylation is a fundamental transformation in organic chemistry, and in this context, it involves the reaction of a nucleophilic nitrogen atom on the pyrazole ring with an electrophilic acetylating agent, acetic anhydride.[4] Pyridine is utilized not only as a solvent but also as a basic catalyst that activates the acetylating agent and scavenges the acetic acid byproduct, driving the reaction to completion.

Reaction Scheme:

1,2-dihydro-3H-pyrazol-3-one + Acetic Anhydride → this compound + Acetic Acid

Materials and Equipment

A clear summary of all necessary components for this synthesis is provided below. It is imperative to use reagents of appropriate purity and to ensure all glassware is clean and dry.